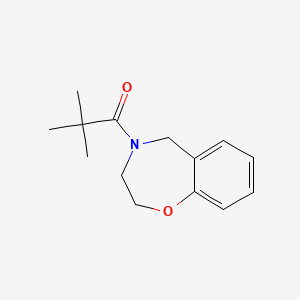
2,2-dimethyl-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one (DTBZ) is a synthetic compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. It is an organic compound that was first synthesized in 2001 and has since been used in various studies due to its unique properties. DTBZ has been found to have a wide range of biochemical and physiological effects, as well as applications in various scientific fields.
科学的研究の応用
2,2-dimethyl-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one has been studied extensively for its potential applications in various scientific fields. It has been found to have a wide range of biochemical and physiological effects, as well as applications in various scientific fields. This compound has been used in studies of the nervous system, as it has been found to have an effect on the activity of neurons. It has also been used in studies of the cardiovascular system, as it has been found to have an effect on the activity of the heart. Additionally, this compound has been used in studies of the immune system, as it has been found to have an effect on the activity of immune cells. Finally, this compound has been used in studies of the endocrine system, as it has been found to have an effect on the activity of hormones.
作用機序
The exact mechanism of action of 2,2-dimethyl-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one is still not fully understood, however, it is believed to act on various receptors in the body. It has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, it has been found to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Finally, it has been found to bind to the GABA-A receptor, which is involved in the regulation of sleep and relaxation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have an effect on the activity of neurons, as well as an effect on the activity of the heart, immune cells, and hormones. Additionally, this compound has been found to have an effect on the production of neurotransmitters, such as serotonin, dopamine, and GABA. Finally, this compound has been found to have an effect on the activity of enzymes, such as acetylcholinesterase.
実験室実験の利点と制限
The use of 2,2-dimethyl-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that it is a synthetic compound, which means it can be synthesized in a controlled environment. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological systems. However, one limitation is that it is a relatively new compound, so there is still much to be learned about its effects and applications.
将来の方向性
Further research into the effects and applications of 2,2-dimethyl-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one could lead to a greater understanding of its potential uses in scientific research. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs or therapies that could be used to treat a variety of diseases and disorders. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for synthesizing the compound.
合成法
2,2-dimethyl-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one is a synthetic compound that can be synthesized using a variety of methods. The most common method for synthesizing this compound involves the reaction of 2,2-dimethyl-1-propanol with 2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl chloride in the presence of a base such as potassium carbonate. This reaction produces this compound in a yield of approximately 90%. Other methods for synthesizing this compound include the reaction of 1-chloro-2,2-dimethylpropane with 2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl chloride in the presence of a base, and the reaction of 1-chloro-2,2-dimethylpropane with 2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl bromide in the presence of a base.
特性
IUPAC Name |
1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)13(16)15-8-9-17-12-7-5-4-6-11(12)10-15/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSQQLCEJQRHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496875.png)
![N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496878.png)
![2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B6496883.png)
![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496893.png)
![N-(3,4-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496898.png)
![4-[(3-methylphenyl)amino]oxolan-3-ol](/img/structure/B6496907.png)
![2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6496912.png)
![6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6496914.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6496922.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B6496926.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B6496945.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B6496947.png)
![6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6496964.png)